4-Amino-5,6-dichloropyrimidine

描述

Historical Context and Discovery

The development of this compound emerged from the broader exploration of halogenated pyrimidine derivatives that began in the early 20th century. Historical investigations into acetylation reactions of aminopyrimidines, as documented in academic research from the 1960s, revealed the unique reactivity patterns of dichlorinated pyrimidine systems. The compound gained particular prominence following the establishment of efficient synthetic methodologies for its preparation, which paralleled the development of related dichloropyrimidine derivatives such as 2-amino-4,6-dichloropyrimidine.

The synthesis and characterization of this compound became increasingly important as researchers recognized its potential as a key intermediate in pharmaceutical synthesis. Early studies focused on understanding the acetylation behavior of aminopyrimidines, which provided fundamental insights into the reactivity of amino groups in chlorinated pyrimidine systems. These investigations laid the groundwork for the systematic exploration of dichloropyrimidine derivatives and their applications in synthetic organic chemistry.

The compound's historical significance is further underscored by its role in advancing the understanding of nucleophilic substitution reactions in heterocyclic systems. Research conducted in the late 20th and early 21st centuries demonstrated the utility of this compound in palladium-catalyzed amination reactions, contributing to the development of modern cross-coupling methodologies for heterocycle functionalization.

Significance in Heterocyclic Chemistry

This compound occupies a prominent position within the broader family of bicyclic heterocyclic systems, particularly in the context of pyrimidine chemistry. The compound serves as a crucial building block for the synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs, which represent important bicyclic 6+6 systems with significant biological applications. These fused ring systems have demonstrated considerable potential in medicinal chemistry applications, highlighting the strategic importance of this compound as a synthetic precursor.

The heterocyclic significance of this compound extends to its role in the preparation of purine derivatives. Research has demonstrated its utility in the synthesis of 6-substituted purines through cyclization reactions, where the dichloropyrimidine framework provides a suitable platform for introducing diverse substituents at specific positions. This application underscores the compound's versatility in constructing complex nitrogen-containing heterocycles that are prevalent in natural products and pharmaceutical agents.

Furthermore, this compound has proven valuable in the development of nucleoside analogs, particularly in the synthesis of oxepane ring-containing monocyclic, conformationally restricted bicyclic, and spirocyclic nucleosides. These applications demonstrate the compound's significance in nucleic acid chemistry and its potential contributions to the development of antiviral and anticancer agents. The strategic positioning of functional groups in this compound allows for selective chemical transformations that are essential for accessing structurally diverse heterocyclic compounds.

Key Physicochemical Properties

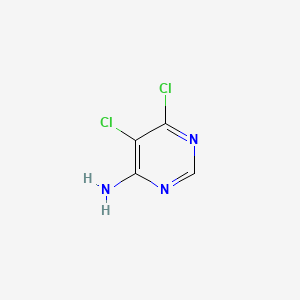

This compound exhibits distinctive physicochemical properties that reflect its halogenated pyrimidine structure and influence its chemical behavior and practical applications. The compound possesses a molecular formula of C4H3Cl2N3 with a molecular weight of 163.99 grams per mole. This relatively low molecular weight, combined with the presence of both electron-withdrawing chlorine atoms and an electron-donating amino group, creates a compound with unique electronic characteristics that govern its reactivity patterns.

The physical appearance of this compound is characterized as a white solid with limited water solubility. The compound demonstrates stability under standard storage conditions when kept in a cool, dry environment away from oxidizing agents. The melting point and other thermal properties contribute to its handling characteristics and processing requirements in synthetic applications.

Table 1: Fundamental Chemical Identifiers and Properties of this compound

The electronic properties of this compound are significantly influenced by the positioning of the substituents on the pyrimidine ring. The amino group at the 4-position provides electron density to the ring system, while the chlorine atoms at the 5- and 6-positions exert electron-withdrawing effects. This electronic distribution creates reactive sites that are amenable to nucleophilic substitution reactions, particularly involving the chlorine atoms, which can be readily displaced under appropriate reaction conditions.

Table 2: Spectroscopic and Analytical Properties

| Property | Specification | Reference |

|---|---|---|

| MDL Number | MFCD09837293 | |

| Beilstein Registry | 8678505 | |

| Density (predicted) | 1.606 g/cm³ | |

| SMILES Notation | NC1=C(Cl)C(Cl)=NC=N1 | |

| Color | White | |

| Purity (commercial) | 98% |

The structural characteristics of this compound, as represented by its SMILES notation NC1=C(Cl)C(Cl)=NC=N1, reveal the specific connectivity pattern that defines its chemical identity. The pyrimidine ring system with its nitrogen atoms at the 1- and 3-positions, combined with the amino substitution at position 4 and chlorine substitutions at positions 5 and 6, creates a molecule with well-defined regioselectivity for chemical transformations. This structural arrangement has been extensively exploited in synthetic applications, particularly in the formation of carbon-nitrogen bonds through nucleophilic substitution and cross-coupling reactions.

属性

IUPAC Name |

5,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTJUVRUUBNZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640045 | |

| Record name | 5,6-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310400-38-5 | |

| Record name | 5,6-Dichloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-pyrimidin-4-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination and Cyclization Route (Based on CN102702110A)

This method improves operational control and yield by optimizing each step:

Step 1: Chlorination of Dimethyl Malonate

Dimethyl malonate is chlorinated using sulfuryl chloride in methylene chloride solvent at room temperature to yield chloromalonic acid dimethyl ester.

Step 2: Cyclization with Formamidine Acetate

The chloromalonic acid dimethyl ester reacts with acetate formamidine in ethanol under cooling to form 4,6-dihydroxy-5-chloropyrimidine.

Step 3: Hydroxyl to Chlorine Conversion

The 4,6-dihydroxy-5-chloropyrimidine is treated with phosphorus oxychloride (POCl3) and triethylamine under reflux to convert hydroxyl groups to chlorine, yielding 4,5,6-trichloropyrimidine.

Step 4: Ammonolysis

The 4,5,6-trichloropyrimidine undergoes ammonolysis in an autoclave with ammoniacal liquor and tetrahydrofuran (THF) at 40–60 °C for 2–3 hours to substitute the chlorine at the 4-position with an amino group, producing this compound.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Chlorination | Sulfuryl chloride, methylene chloride | Room temp | — | Stirring, controlled addition |

| Cyclization | Acetate formamidine, ethanol | 0–25 | Overnight | Cooling during addition |

| Hydroxyl to Chlorine | POCl3, triethylamine | Reflux (~80) | Overnight | Removal of excess POCl3 |

| Ammonolysis | Ammoniacal liquor + THF | 40–60 | 2–3 | Autoclave, controlled pressure |

- The method reports improved yields and ease of scale-up.

- Purity is enhanced by controlled reaction conditions and purification steps such as column chromatography after chlorination.

Alternative Route via 4,6-Dichloropyrimidine Intermediate (Based on US6018045A)

This process focuses on preparing 4,6-dichloropyrimidine, a key precursor to this compound:

Step 1: Preparation of 4,6-Dichloropyrimidine

4,6-Dihydroxypyrimidine is treated with phosphorus oxychloride in the presence of a saturated hindered amine (e.g., N,N-diisopropylethylamine, known as Hunig's base) at 20–140 °C.

Step 2: Ammonolysis

The 4,6-dichloropyrimidine can then be selectively aminated at the 4-position by ammonolysis to yield this compound.

- Use of hindered amines improves reaction selectivity and reduces side reactions.

- The reaction can be performed in solvents such as POCl3 or mixtures with phosgene.

- Temperature control (preferably 60–90 °C) is critical for optimal yield.

Ammonolysis and Alkoxylation Routes (Related Pyrimidine Derivatives)

While focused on 4-amino-6-alkoxyl pyrimidine compounds, these methods provide insight into the ammonolysis step relevant to this compound:

- Ammonolysis of 4,6-dichloropyrimidine under atmospheric pressure with ammonia or aminated compounds at 30–60 °C yields 4-amino-6-chloropyrimidine intermediates.

- Subsequent substitution with alcohols under reflux with alkaline catalysts produces alkoxyl derivatives.

- Reaction times vary from 2 to 16 hours depending on conditions.

Comparative Data Table of Preparation Methods

| Method ID | Starting Material | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Method 1 | Dimethyl malonate | Sulfuryl chloride, acetate formamidine, POCl3, ammoniacal liquor + THF | RT to 60 | Overnight to 3 | High | Improved operational control, scalable |

| Method 2 | 4,6-Dihydroxypyrimidine | POCl3, hindered amine (Hunig's base) | 20–140 | Several hours | Moderate | Selective chlorination, less side products |

| Method 3 | 4,6-Dichloropyrimidine | Ammonia, water, alkaline catalyst (for alkoxylation) | 30–90 | 2–16 | Variable | Used for related derivatives, informs ammonolysis |

Research Findings and Notes

- The chlorination of malonate esters with sulfuryl chloride is a critical step that must be carefully controlled to avoid over-chlorination or decomposition.

- Cyclization with formamidine acetate is efficient under mild conditions, producing the pyrimidine ring with hydroxyl substituents.

- Conversion of hydroxyl groups to chlorine using POCl3 is enhanced by the presence of triethylamine, which acts as an acid scavenger.

- Ammonolysis in mixed solvents (ammoniacal liquor and THF) under autoclave conditions provides high selectivity for substitution at the 4-position.

- Use of hindered amines in chlorination steps reduces side reactions and improves purity.

- Reaction monitoring by HPLC and purification by column chromatography or crystallization are essential for obtaining high-purity products.

- Environmental and operational considerations favor methods that minimize hazardous waste and allow solvent recovery.

化学反应分析

Types of Reactions

4-Amino-5,6-dichloropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 5 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form polysubstituted pyrimidines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used. Conditions typically involve the use of solvents like ethanol and bases such as DIPEA (N,N-diisopropylethylamine).

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki cross-coupling reactions.

Major Products

Substituted Pyrimidines: Products of nucleophilic substitution reactions include various substituted pyrimidines with different functional groups at positions 5 and 6.

Polysubstituted Pyrimidines: Products of coupling reactions include polysubstituted pyrimidines with diverse substituents.

科学研究应用

Pharmaceutical Applications

Antiviral Agents

4-Amino-5,6-dichloropyrimidine serves as a crucial intermediate in the synthesis of antiviral nucleoside derivatives. For instance, it is involved in the production of compounds that inhibit viral replication, particularly in the context of diseases such as HIV and hepatitis. A notable example includes its use in synthesizing N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide, which is pivotal for creating antiviral nucleotide derivatives .

Case Study: Synthesis of Antiviral Compounds

Research has demonstrated that derivatives of this compound can effectively inhibit viral enzymes. In one study, compounds synthesized from this precursor exhibited significant activity against viral targets, showcasing the compound's potential in developing new antiviral therapies .

Agricultural Applications

Herbicides and Fungicides

In agriculture, this compound is utilized to synthesize various herbicides and fungicides. Its structural properties allow for modifications that enhance the efficacy of these agrochemicals against specific pests and diseases.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Type | Target Organism | Efficacy (g/ha) | Year of Development |

|---|---|---|---|---|

| Herbicide A | Herbicide | Broadleaf Weeds | 200 | 1998 |

| Fungicide B | Fungicide | Fungal Pathogens | 150 | 2003 |

| Herbicide C | Herbicide | Grassy Weeds | 180 | 2010 |

Synthesis and Chemical Properties

The synthesis of this compound typically involves chlorination reactions followed by amination processes. The compound is characterized by its dichloro substituents on the pyrimidine ring, which enhance its reactivity and allow for further functionalization.

Chemical Reaction Overview

- Chlorination : Starting from pyrimidine derivatives, chlorination introduces chlorine atoms at the 5 and 6 positions.

- Amination : The introduction of an amino group at the 4 position is achieved through nucleophilic substitution reactions.

Toxicity and Safety Profile

While this compound has beneficial applications, it also poses certain safety risks. It has been classified as causing skin irritation and serious eye irritation . Therefore, handling protocols must be strictly followed to mitigate exposure risks.

作用机制

The mechanism of action of 4-Amino-5,6-dichloropyrimidine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional differences between 4-Amino-5,6-dichloropyrimidine and analogous pyrimidine derivatives are summarized below. Key factors include substituent positions, electronic effects, and biological activity.

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Reactivity Differences

- Electron-Withdrawing Effects: Chlorine atoms at positions 5 and 6 increase the electron-deficient nature of the pyrimidine ring, enhancing reactivity in cross-coupling reactions compared to mono-chloro analogs like 4-Amino-6-chloropyrimidine .

生物活性

4-Amino-5,6-dichloropyrimidine (4-Amino-DCP) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and features a pyrimidine ring with amino and dichloro substituents. The synthesis of this compound often involves multi-step reactions starting from simpler pyrimidine derivatives, utilizing methods such as nucleophilic substitution and chlorination to introduce the amino and chloro groups .

Biological Activity

The biological activity of 4-Amino-DCP is extensive, with studies indicating its potential as an antimicrobial , antiviral , antitumor , and anti-inflammatory agent. Below are detailed findings from various studies:

Antimicrobial Activity

Research has shown that 4-Amino-DCP exhibits significant antimicrobial properties against various bacterial strains. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Antiviral Activity

In vitro studies have indicated that 4-Amino-DCP can inhibit viral replication. Notably, it has shown promise in reducing the replication of hepatitis B virus (HBV), making it a candidate for further investigation in antiviral drug development .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In cellular assays, 4-Amino-DCP exhibited cytotoxicity against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of 4-Amino-DCP against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth significantly at concentrations as low as 50 µg/mL. The results suggest that it could be developed into a topical antimicrobial agent .

- Antiviral Research : In a recent investigation into HBV replication, 4-Amino-DCP was tested alongside other antiviral agents. The results indicated a synergistic effect when used in combination with lamivudine, enhancing overall antiviral efficacy .

- Cytotoxicity in Cancer Cells : In assays involving human breast cancer cells (MCF-7), 4-Amino-DCP demonstrated an IC50 value of 25 µM, indicating potent cytotoxicity. Further mechanistic studies revealed that the compound activates caspase pathways associated with apoptosis .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Inhibition of bacterial growth |

| Antiviral | Reduces HBV replication | Interference with viral replication |

| Antitumor | Cytotoxic to cancer cell lines | Induction of apoptosis |

| Anti-inflammatory | Potential inhibition of inflammatory markers | Modulation of cytokine release |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-5,6-dichloropyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenation of pyrimidine precursors followed by amination at the 4-position. Optimization strategies include:

- Using metal catalysts (e.g., Pd or Cu) to enhance regioselectivity for chlorine substitution at positions 5 and 6 .

- Adjusting solvent polarity (e.g., DMF or THF) to control reaction rates and byproduct formation .

- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC or melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : A multi-technique approach is recommended:

- 1H/13C-NMR to confirm substitution patterns and amine proton integration .

- FTIR for identifying NH₂ stretching (~3400 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .

- Mass spectrometry (EI or ESI) to validate molecular weight and isotopic purity, especially for labeled analogs (e.g., 13C isotopes).

- UV-Vis spectroscopy to study electronic transitions influenced by chlorine and amino groups .

Advanced Research Questions

Q. How can computational methods elucidate the interaction of this compound derivatives with biological targets like HSA?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to predict binding sites and affinity scores. For example, chalcone hybrids of 4,6-dichloropyrimidine showed strong binding to HSA’s Sudlow site I .

- Molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time.

- Binding constant calculations via Stern-Volmer analysis of fluorescence quenching data, complemented by in silico predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer :

- Standardized assays : Use identical cell lines (e.g., A549 for anticancer studies) and control compounds to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., chalcone vs. methyl groups) on activity .

- Meta-analysis of published data to identify trends, such as chlorine positioning’s impact on cytotoxicity.

Q. How can isotopic labeling (e.g., 13C) enhance mechanistic studies of this compound?

- Methodological Answer :

- Synthesis of labeled analogs (e.g., [Ring-13C4]-4-Amino-2,6-dichloropyrimidine) via modified routes using 13C-enriched precursors.

- Isotopic tracing via NMR or mass spectrometry to track metabolic pathways or degradation products in biological systems.

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously to address batch-to-batch variability .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing of novel derivatives .

- Data Validation : Cross-verify computational predictions (e.g., docking scores) with experimental binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。